"1,2-Dithiolane-3-methanamine Hydrochloride"
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Overview
Description
1,2-Dithiolane-3-methanamine Hydrochloride is a chemical compound with the molecular formula C4H10ClNS2. It is a derivative of 1,2-dithiolane, a five-membered heterocyclic compound containing a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolane-3-methanamine Hydrochloride can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure . Another method involves the oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or potassium permanganate adsorbed on copper sulfate .
Industrial Production Methods
Industrial production methods for 1,2-Dithiolane-3-methanamine Hydrochloride are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, considering the mild reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolane-3-methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide bond in 1,2-dithiolane can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1,2-Dithiolane-3-methanamine Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dithiolane-3-methanamine Hydrochloride involves the reversible ring-opening polymerization of the disulfide bond. This dynamic covalent chemistry allows the compound to form and break bonds under mild conditions, making it useful in various applications. The disulfide bond can undergo thiol-disulfide exchange, which is crucial for its role in self-healing materials and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Thioctic Acid (TA): Another 1,2-dithiolane compound known for its antioxidant properties and use in dynamic covalent chemistry.
Methyl Asparagusic Acid (MAA): Similar to thioctic acid, it exhibits reversible polymerization properties.
Uniqueness
1,2-Dithiolane-3-methanamine Hydrochloride is unique due to its amine functional group, which allows for additional chemical modifications and applications. Its ability to undergo reversible ring-opening polymerization under mild conditions makes it particularly valuable in the development of smart materials and drug delivery systems .
Properties
Molecular Formula |
C4H10ClNS2 |
---|---|
Molecular Weight |
171.7 g/mol |
IUPAC Name |
dithiolan-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H9NS2.ClH/c5-3-4-1-2-6-7-4;/h4H,1-3,5H2;1H |
InChI Key |
PQIOPYLJRVIOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CN.Cl |
Origin of Product |
United States |
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